molecular formula C11H8O3 B1298627 3-Formyl-6-methylchromone CAS No. 42059-81-4

3-Formyl-6-methylchromone

Cat. No.: B1298627
CAS No.: 42059-81-4
M. Wt: 188.18 g/mol
InChI Key: GBWMIOYSMWCYIZ-UHFFFAOYSA-N
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Description

3-Formyl-6-methylchromone (CAS: 42059-81-4) is a chromone derivative characterized by a formyl group at the 3-position and a methyl group at the 6-position of the benzopyran-4-one backbone. Its molecular formula is C₁₁H₈O₃ (MW: 188.18 g/mol). The compound exhibits three electron-deficient centers (C-2, C-3, and C-4), enabling diverse reactivity with nucleophiles, particularly in multicomponent reactions (MCRs) .

Preparation Methods

Preparation Methods

The synthesis of 3-formyl-6-methylchromone can be achieved through several methods, each with distinct advantages and limitations. Below are the primary methods documented in recent research:

Three-Component Reaction

A notable method for synthesizing this compound involves a three-component reaction utilizing primary amines and secondary phosphine oxides. This method operates under mild conditions without the need for catalysts, which simplifies the procedure significantly.

  • Reagents :

    • This compound
    • Primary amines (e.g., butylamine)
    • Secondary phosphine oxides (e.g., diphenylphosphine oxide)
  • Procedure :

    • The reaction can be conducted at ambient temperature or under microwave irradiation to enhance yield.
    • When using aliphatic amines or aminoalcohols at elevated temperatures (80 °C), phosphinoyl-functionalized derivatives are formed instead of the desired α-aminophosphine oxides.

Table 1: Reaction Conditions and Yields

Entry Temperature (°C) Time (h) Yield (%) Major Product
1 Ambient 1 76 α-Aminophosphine oxide
2 Microwave 1 86 Phosphinoyl-functionalized derivative
3 60 1 64 α-Aminophosphine oxide
4 Ambient 4 >90 α-Aminophosphine oxide

This method demonstrates flexibility with varying conditions affecting product distribution and yield, allowing for optimization based on desired outcomes.

Kabachnik–Fields Reaction

The Kabachnik–Fields reaction is another established route for synthesizing derivatives of chromones, including this compound.

  • Reagents :

    • Secondary phosphine oxides
    • Primary amines
    • Acids as solvents (e.g., acetic acid)
  • Procedure :

    • The reaction is typically conducted at temperatures ranging from 80 °C to 100 °C for about one hour.

Table 2: Kabachnik–Fields Reaction Conditions

Entry Solvent Temperature (°C) Time (h) Yield (%)
A Acetic acid 80 1 Variable (16–70)
B None Ambient Variable Variable

This approach allows for a variety of products depending on the specific amines and phosphine oxides used.

One-Pot Synthesis

A more straightforward one-pot synthesis has been reported where a Schiff base is formed initially before reacting with phosphorus reagents.

  • Reagents :

    • Diethyl phosphite
    • Various aminophosphonates
  • Procedure :

    • The initial formation of the Schiff base is followed by its reaction with phosphorus reagents in a single reaction vessel.

This method simplifies the process by reducing the number of steps involved, though it may require careful control of reaction conditions to achieve optimal yields.

Research Findings

Recent studies have highlighted the effectiveness of these preparation methods in producing high yields of various derivatives of chromones, including those with significant biological activity:

  • Biological Activity : Compounds derived from these methods have shown promise as inhibitors for various enzymes and pathways involved in diseases such as diabetes and cancer.

  • Quantum Chemical Studies : Detailed computational studies have been performed to optimize the geometries of these compounds, confirming their stability and potential reactivity profiles.

Chemical Reactions Analysis

Types of Reactions

3-Formyl-6-methylchromone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the formyl group to a hydroxyl group, yielding 6-methylchromone-3-ol.

    Substitution: The formyl group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Major Products

    Oxidation: 6-Methylchromone-3-carboxylic acid.

    Reduction: 6-Methylchromone-3-ol.

    Substitution: Schiff bases and other derivatives.

Scientific Research Applications

Biological Activities

Anticancer Properties:
Research indicates that 3-formyl-6-methylchromone exhibits potent cytotoxic effects against various tumor cell lines. For instance, studies have shown that it has specific cytotoxicity against multidrug-resistant human colon cancer cells and mouse lymphoma cells. The presence of the formyl group contributes to its ability to act as a Michael acceptor, enhancing its interaction with cellular targets involved in proliferation and apoptosis .

Antimicrobial Effects:
The compound has demonstrated significant antimicrobial activity. Recent studies highlighted its efficacy against pathogenic bacteria such as Vibrio parahaemolyticus and Vibrio harveyi. Variants like 6-bromo-3-formylchromone showed minimum inhibitory concentrations (MICs) of 20 µg/mL against planktonic growth and effectively inhibited biofilm formation . This indicates its potential as an antibacterial agent in both clinical and environmental settings.

Antiviral Activity:
Preliminary findings suggest that this compound may possess antiviral properties, particularly against HIV. Although further research is necessary to elucidate its mechanism of action, the compound's structural characteristics suggest it could interact with viral replication processes .

Synthetic Applications

This compound serves as a crucial building block in organic synthesis. It is frequently employed in:

  • Synthesis of Heterocycles: The compound can be transformed into various heterocyclic structures through reactions with amines and phosphine oxides. For example, a catalyst-free three-component reaction involving primary amines yielded chromonyl-substituted α-aminophosphine oxides .
  • Production of Dyes and Pigments: Its chromone structure lends itself to applications in the dye industry, where it is used to create vibrant colors due to its ability to absorb light effectively.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of several 3-formylchromone derivatives on human tumor cell lines. The results indicated that derivatives with halogen substitutions at the C-6 position exhibited enhanced selectivity for tumor cells over normal cells, suggesting their potential for targeted cancer therapies .

Case Study 2: Antimicrobial Efficacy

In a comparative study of various formylchromones against biofilm-forming bacteria, 6-bromo-3-formylchromone was identified as the most effective compound. It not only inhibited bacterial growth but also disrupted biofilm formation by targeting key virulence factors .

Table 1: Biological Activities of this compound Derivatives

Compound NameActivity TypeTarget Organism/Cell TypeMIC (µg/mL)Selectivity Index
This compoundAnticancerHuman colon cancer cellsN/AN/A
6-Bromo-3-formylchromoneAntimicrobialVibrio parahaemolyticus20N/A
6-Chloro-3-formylchromoneAntimicrobialVibrio harveyi20N/A
FC1 (parent compound)CytotoxicityVarious tumor cell linesN/AN/A

Mechanism of Action

The mechanism of action of 3-formyl-6-methylchromone involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the observed anti-proliferative effects on cancer cells .

Comparison with Similar Compounds

Structural and Electronic Properties

Table 1: Structural Comparison of 3-Formylchromone Derivatives

Compound Substituents CAS Number Molecular Formula Key Features
3-Formyl-6-methylchromone 6-CH₃ 42059-81-4 C₁₁H₈O₃ Electron-donating methyl group enhances nucleophilic attack at C-3 .
3-Formyl-6-nitrochromone 6-NO₂ 42059-80-3 C₁₀H₅NO₅ Strong electron-withdrawing nitro group reduces electron density at C-3, altering reactivity .
6-Chloro-3-formylchromone 6-Cl 42248-31-7 C₁₀H₅ClO₃ Chlorine’s electronegativity increases polarity, influencing solubility and binding affinity .
3-Formyl-6-isopropylchromone 6-C₃H₇ 49619-58-1 C₁₃H₁₂O₃ Bulky isopropyl group sterically hinders reactions at C-3 .

Key Observations :

  • Electron-donating groups (e.g., -CH₃) increase reactivity at the formyl group, facilitating Schiff base formation .
  • Electron-withdrawing groups (e.g., -NO₂, -Cl) reduce electron density, slowing reactions but enhancing metal-binding specificity in sensors .

Reactivity in Multicomponent Reactions (MCRs)

Table 2: Reaction Efficiency and Conditions

Compound Reaction Type Catalyst Yield (%) Key Findings
This compound Kabachnik-Fields Reaction None 70–85 Fast, catalyst-free synthesis of α-aminophosphine oxides at 80°C .
3-Formyl-6-nitrochromone Schiff Base Formation Microwave 90 Microwave irradiation accelerates reaction, achieving high yields in <1 hour .
6-Chloro-3-formylchromone DNA Binding Studies N/A N/A Forms stable complexes with DNA via intercalation, confirmed by UV-Vis and fluorescence .

Mechanistic Insights :

  • The methyl derivative reacts faster in MCRs due to its electron-donating nature, whereas nitro and chloro derivatives require harsher conditions or catalysts .
  • Steric hindrance in the isopropyl derivative limits its utility in MCRs compared to the methyl analogue .

Key Trends :

  • Methyl and nitro derivatives excel in sensor applications due to tunable electronic properties .
  • Chloro derivatives show enhanced DNA-binding capacity, making them candidates for anticancer research .

Biological Activity

3-Formyl-6-methylchromone is a significant derivative of the chromone family, known for its diverse biological activities. This article provides an in-depth analysis of its biological properties, including its cytotoxicity, antimicrobial effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound (FC2) has the molecular formula C12H10O3C_{12}H_{10}O_3 and a molecular weight of 188 g/mol. The compound features a chromone backbone with a formyl group at the C-3 position and a methyl group at the C-6 position. This unique structure contributes to its reactivity and biological activity.

Anticancer Activity

Research indicates that 3-formylchromone derivatives exhibit potent cytotoxic effects against various tumor cell lines. A study highlighted that several derivatives, including this compound, showed selective toxicity towards human colon cancer cells and mouse lymphoma cells. The presence of the formyl group is believed to enhance their ability to act as Michael acceptors, facilitating interactions with cellular targets .

  • Cytotoxicity Data :
    CompoundCell LineIC50 (µM)
    This compoundA549 (Lung adenocarcinoma)15.2
    HL60 (Leukemia)12.8
    NIH/3T3 (Fibroblast)>100

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. Notably, it has shown effectiveness against Vibrio parahaemolyticus and Vibrio harveyi, with minimum inhibitory concentrations (MICs) as low as 20 µg/mL for certain derivatives . These compounds also inhibited biofilm formation and reduced virulence factor expression, indicating potential applications in food safety and pharmaceuticals.

  • Antimicrobial Efficacy :
    CompoundTarget BacteriaMIC (µg/mL)
    6-Bromo-3-formylchromoneV. parahaemolyticus20
    V. harveyi20

Anti-inflammatory Effects

Chromones, including this compound, have been investigated for their anti-inflammatory properties. They inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. This suggests that these compounds could be developed into anti-inflammatory agents .

Other Biological Activities

In addition to anticancer and antimicrobial effects, studies have reported other activities such as:

  • Urease Inhibition : Certain derivatives showed urease inhibitory activity, which is crucial for treating Helicobacter pylori infections.
  • HIV Inhibition : Some studies indicated potential antiviral activity against HIV, warranting further exploration into their mechanism of action .

Case Studies

  • Cytotoxicity Against Tumor Cells :
    A study evaluated the cytotoxic effects of various chromone derivatives on human tumor cell lines. The results indicated that compounds with halogen substitutions at specific positions exhibited enhanced cytotoxicity compared to non-substituted analogs .
  • Antimicrobial Properties :
    Research focusing on the antibacterial activity of halogenated chromones found that derivatives like 6-bromo-3-formylchromone significantly inhibited biofilm formation in Vibrio species, highlighting their potential in clinical and food industry applications .

Q & A

Q. What are the optimal conditions for synthesizing α-aminophosphonate derivatives of 3-formyl-6-methylchromone?

Level: Basic
Methodological Answer:
The Kabachnik-Fields three-component reaction under microwave irradiation provides efficient synthesis. Use solvent-free, catalyst-free conditions at 100°C for 1 hour. Combine this compound, primary amines (e.g., aliphatic or aromatic amines), and dialkyl phosphites. Yields range from 65% to 86%, influenced by steric hindrance (e.g., diisopropyl phosphite yields 65% vs. diethyl phosphite at 86%) .

Q. Which spectroscopic and crystallographic methods are recommended for characterizing this compound derivatives?

Level: Basic
Methodological Answer:

  • Spectroscopy: Use HPLC (λ = 256 nm) for purity analysis. Employ NMR (¹H/¹³C) and FT-IR to confirm functional groups (e.g., formyl, chromone carbonyl).
  • Crystallography: X-ray diffraction (XRD) with software like OLEX2 resolves crystal structures, revealing intramolecular interactions (e.g., hydrogen bonding in hydrazine derivatives) .

Q. How does the electron-deficient nature of this compound influence its reactivity?

Level: Basic
Methodological Answer:
The formyl group at C-3 and carbonyl at C-4 create electrophilic centers, enabling nucleophilic attacks. React with nitrogen nucleophiles (e.g., hydrazines, amines) to form Schiff bases or with phosphites in Kabachnik-Fields reactions. Steric and electronic effects of substituents (e.g., methyl at C-6) modulate reactivity .

Q. What mechanistic pathways explain the formation of α-aminophosphonates from this compound?

Level: Advanced
Methodological Answer:
Two pathways are proposed:

  • Path I: Condensation of this compound with phosphite forms α-hydroxyphosphonate intermediates, followed by amine addition.
  • Path II: Imine formation via amine and aldehyde condensation precedes phosphite addition. Mechanistic studies (isolating intermediates) show Path II yields higher diastereomer ratios (e.g., 48:52) .

Q. How do substituents on aromatic amines affect yields in three-component reactions with this compound?

Level: Advanced
Methodological Answer:
Electron-donating groups (e.g., 4-methoxy on aniline) reduce yields (74% vs. 85% for unsubstituted aniline) due to decreased amine nucleophilicity. Steric hindrance (e.g., naphthylamine) maintains high yields (85%), while strongly basic amines (e.g., 4-pyridylamine) yield poorly (45%) .

Q. What methodologies are used to assess the biological activity of this compound derivatives?

Level: Advanced
Methodological Answer:

  • Antimicrobial assays: Test copper(II) Schiff base complexes against bacterial/fungal strains via broth microdilution (MIC values).
  • Enzyme inhibition: Evaluate kinase inhibition (e.g., p38 MAP kinase) using competitive binding assays. Reference hydrazine derivatives for cytotoxic activity in cancer cell lines .

Q. How should researchers handle diastereomeric mixtures formed during α-aminophosphonate synthesis?

Level: Advanced
Methodological Answer:
Use preparative HPLC or column chromatography to separate diastereomers (e.g., 48:52 ratios). Optimize mobile phases (e.g., hexane/ethyl acetate gradients). Confirm configurations via NOESY NMR or XRD .

Q. What structural insights can be gained from OLEX2-based crystallographic analysis of this compound derivatives?

Level: Advanced
Methodological Answer:
OLEX2 resolves hydrogen-bonding networks and π-π stacking in crystal lattices. For example, thiosemicarbazone derivatives show intramolecular N–H⋯O bonds stabilizing planar chromone systems. Export CIF files for publication-ready structural data .

Q. How should contradictory yield data in multi-step syntheses be analyzed?

Level: Advanced
Methodological Answer:
Compare reaction pathways (e.g., one-pot vs. stepwise). For instance, stepwise imine formation followed by phosphite addition yields 70% product, while one-pot reactions achieve 80%. Use kinetic studies (e.g., HPLC monitoring) to identify rate-limiting steps .

Q. What strategies optimize multi-component reactions involving this compound?

Level: Advanced
Methodological Answer:

  • Microwave assistance: Reduces reaction time (1 hour vs. conventional 24 hours).
  • Solvent selection: Solvent-free conditions minimize side reactions.
  • Amine acidity: Prioritize weakly basic amines (e.g., aniline over pyridylamine) for higher yields .

Properties

IUPAC Name

6-methyl-4-oxochromene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O3/c1-7-2-3-10-9(4-7)11(13)8(5-12)6-14-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBWMIOYSMWCYIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC=C(C2=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30350964
Record name 3-Formyl-6-methylchromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42059-81-4
Record name 3-Formyl-6-methylchromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Formyl-6-methylchromone
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Retrosynthesis Analysis

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Feasible Synthetic Routes

3-Formyl-6-methylchromone
3-Formyl-6-methylchromone
3-Formyl-6-methylchromone
3-Formyl-6-methylchromone
3-Formyl-6-methylchromone

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